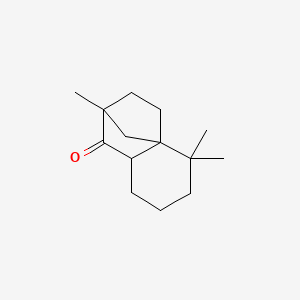

Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one

Description

Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one (C₁₅H₂₄O) is a bicyclic sesquiterpene derivative characterized by a methanonaphthalenone backbone with methyl substituents at positions 2, 5, and 3. It is biosynthesized via the cyclization of farnesyl pyrophosphate (FPP) by sesquiterpene synthases (STSs), such as GME9210 in fungal systems . This compound has been identified in volatile organic compound (VOC) profiles of fungal species like Armillaria spp. and in the essential oil of Croton crassifolius roots . Its structural complexity and natural occurrence suggest roles in ecological interactions, such as antifungal defense or signaling .

Properties

CAS No. |

77923-82-1 |

|---|---|

Molecular Formula |

C14H22O |

Molecular Weight |

206.32 g/mol |

IUPAC Name |

2,2,6-trimethyl-octahydro-1H-2,4a-methanonapthalen-8-one |

InChI |

InChI=1S/C14H22O/c1-12(2)6-4-5-10-11(15)13(3)7-8-14(10,12)9-13/h10H,4-9H2,1-3H3 |

InChI Key |

UBSJUMZOLIKMIE-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC2C13CCC(C3)(C2=O)C)C |

Origin of Product |

United States |

Chemical Reactions Analysis

EINECS 278-794-5 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents and conditions used in these reactions depend on the desired outcome. For instance, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride. Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the specific reaction pathway . The major products formed from these reactions vary based on the reagents and conditions used.

Scientific Research Applications

Fragrance Industry

1. Use as a Fragrance Agent:

Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one is primarily utilized in the fragrance industry due to its pleasant scent profile. It is often incorporated into various perfumery compositions including:

- Eaux de Cologne

- Eaux de Toilette

- Perfumes and scented products

This compound is recognized for its ability to blend well with other fragrance materials, enhancing the overall scent profile of the final product .

2. Regulatory Considerations:

While this compound is recommended for use in fragrances, it is important to note that it is not suitable for direct food contact or flavoring applications according to safety guidelines established by regulatory bodies .

Research Applications

1. Analytical Chemistry:

Research studies have utilized this compound as a standard reference material in analytical chemistry. Its distinct chemical properties make it useful for calibrating instruments and validating methods for detecting similar compounds in complex mixtures .

2. Synthetic Chemistry:

The compound serves as an intermediate in the synthesis of more complex organic molecules. Researchers have explored its potential in developing new synthetic pathways that can lead to novel compounds with specific biological activities .

Case Studies

Case Study 1: Fragrance Development

A study published in a fragrance journal detailed the use of this compound in creating a new line of eco-friendly perfumes. The researchers noted that the compound's stability and compatibility with natural ingredients made it an ideal candidate for sustainable fragrance formulations.

Case Study 2: Toxicological Assessment

Another significant study focused on the toxicological profile of this compound. The findings indicated that when used within recommended concentrations in cosmetic products, the compound posed minimal risk to human health and was well-tolerated by skin .

Mechanism of Action

The mechanism of action of EINECS 278-794-5 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. This interaction can lead to changes in cellular processes and physiological responses. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues

Table 1: Structural and Functional Comparison of Related Methanonaphthalenones

Key Differences

Substituent Variations: The 2,5,5-trimethyl variant (focal compound) lacks the propyl group present in the 5,5-dimethyl-2-propyl analogue, which correlates with higher environmental toxicity in the latter . Ethano vs. Methano Bridges: Ethanonaphthalenones (e.g., 32391-46-1) differ in bridge structure, affecting ring strain and volatility .

Biosynthetic Pathways: The focal compound is produced via 1,11-cyclization of FPP in fungi, whereas (+)-torreyol and α-cadinol arise from C1,10 cyclization .

Biological Activity: iso-Longifolanone (23787-90-8) shows antifungal properties, similar to the focal compound, but with distinct stereochemistry influencing target specificity . Derivatives synthesized from (-)-verbenone (e.g., substituted chromenones) demonstrate cytotoxic activity, highlighting the role of ketone positioning in bioactivity .

Biological Activity

Hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one, also known by its CAS number 77923-82-1, is a chemical compound with potential biological activities that warrant investigation. This article explores the biological activity of this compound through various studies and research findings.

- Molecular Formula : C14H22O

- Molar Mass : 206.32 g/mol

- CAS Number : 77923-82-1

- EINECS Number : 278-794-5

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The compound may exert effects by modulating receptor activity or influencing enzymatic pathways. However, detailed studies elucidating the precise mechanisms remain limited.

Biological Activity Overview

Research into the biological activities of this compound has indicated several potential applications:

- Antimicrobial Properties : Preliminary studies suggest that this compound may exhibit antimicrobial activity against various pathogens. The exact spectrum and potency of its antimicrobial effects require further investigation.

- Anti-inflammatory Effects : There is emerging evidence that this compound may possess anti-inflammatory properties. This could be beneficial in treating conditions characterized by inflammation.

- Neuroprotective Effects : Some studies have hinted at potential neuroprotective effects of the compound, suggesting it may play a role in protecting neuronal cells from damage.

Antimicrobial Activity

A study conducted on various analogs of related compounds indicated that certain derivatives exhibited significant antimicrobial properties against Staphylococcus aureus. While specific data on this compound is sparse, the structural similarities suggest potential efficacy in this area .

Anti-inflammatory Research

In vitro studies have demonstrated that compounds structurally similar to this compound can inhibit pro-inflammatory cytokines. The potential for this compound to act similarly could be explored further in clinical settings .

Neuroprotective Studies

Research into neuroprotective agents has identified several compounds that share structural characteristics with this compound. These studies suggest a mechanism involving the reduction of oxidative stress and inflammation in neuronal tissues .

Data Table: Biological Activity Summary

Preparation Methods

Preparation Methods

General Synthetic Strategy

The synthesis of hexahydro-2,5,5-trimethyl-2H-2,4a-methanonaphthalen-1(5H)-one typically involves multi-step organic transformations starting from camphor or camphor-derived intermediates, or from related bicyclic precursors such as campholenic aldehyde or isolongifolene derivatives. The key challenges include constructing the bicyclic framework with the correct stereochemistry and introducing the ketone functionality at the 1-position.

Key Synthetic Routes

Cyclopropanation and Rearrangement of Campholenic Aldehyde Derivatives

Starting from campholenic aldehyde or its cyclopropanated analogs, a Baylis-Hillman reaction with suitable acrylates or alkenes can yield intermediates that, upon mesylation and reduction, lead to bicyclic ketones structurally related to this compound.

The Baylis-Hillman reaction is conducted under nitrogen atmosphere with triethanolamine, DABCO, and bismuth triflate catalysts at room temperature for several hours to days, depending on the target molecule.

Subsequent steps involve reduction of aldehydes to alcohols, halide formation, and coupling reactions (e.g., with Grignard reagents) to build the bicyclic skeleton.

This method allows for stereochemical control and functional group manipulation to achieve the desired ketone.

Epoxidation and Rearrangement of Isolongifolene Derivatives

Isolongifolene, a bicyclic sesquiterpene, can be epoxidized to isolongifolene oxide using peracetic acid or similar oxidants.

The epoxide is then rearranged in the presence of strong bases in inert solvents such as N,N-dimethylformamide, dimethyl sulfoxide, or xylenes at elevated temperatures (50–220 °C) and moderate pressures (1–50 bar) to form isolongifolenol intermediates.

The isolongifolenol is subsequently hydrogenated over catalysts like nickel, palladium, or platinum under hydrogen atmosphere to yield bicyclic ketones structurally analogous to this compound.

This route is advantageous for producing high yields but requires careful handling of reagents and catalysts.

Reduction and Functional Group Transformations

Lithium aluminum hydride (LiAlH4) reduction of epoxides or ketones related to the bicyclic framework can yield alcohol intermediates, which can be further oxidized or rearranged to the target ketone.

However, LiAlH4 is expensive and poses safety risks, so alternative catalytic hydrogenation methods are preferred industrially.

Summary Table of Preparation Methods

| Method | Starting Material(s) | Key Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Baylis-Hillman Reaction Route | Campholenic aldehyde | Triethanolamine, DABCO, bismuth triflate | Room temp, N2 atmosphere, 5h–10d | Good stereochemical control | Long reaction times |

| Epoxidation & Rearrangement | Isolongifolene | Peracetic acid, strong base, hydrogenation catalysts (Ni, Pd, Pt) | 50–220 °C, 1–50 bar pressure | High yield, scalable | Requires handling of strong bases and catalysts |

| LiAlH4 Reduction | Epoxides or ketones | Lithium aluminum hydride | Standard reduction conditions | High selectivity | Expensive, hazardous |

Detailed Research Findings

Baylis-Hillman Reaction: This reaction is a carbon-carbon bond-forming process that allows the introduction of functional groups on campholenic aldehyde derivatives, facilitating the construction of the bicyclic ketone framework. The use of bismuth triflate as a Lewis acid catalyst enhances reaction rates and selectivity.

Epoxidation and Rearrangement: The epoxidation of isolongifolene followed by base-catalyzed rearrangement is a well-documented method to access bicyclic alcohols and ketones. The rearrangement proceeds via ring-opening of the epoxide and subsequent intramolecular cyclization, which is sensitive to solvent and temperature.

Hydrogenation: The final step often involves catalytic hydrogenation to reduce double bonds or convert alcohol intermediates to ketones. Transition metal catalysts such as nickel or palladium are effective, with reaction conditions optimized to avoid over-reduction or side reactions.

Safety and Cost Considerations: While LiAlH4 reductions provide good yields, the reagent's cost and safety profile limit its industrial use. Catalytic hydrogenation is preferred for scale-up due to better safety and cost efficiency.

Notes on Purity and Characterization

The final product is typically purified by distillation or chromatography.

Characterization includes NMR spectroscopy, mass spectrometry, and IR spectroscopy to confirm the bicyclic ketone structure and stereochemistry.

Physical properties such as melting point, boiling point, and density are consistent with literature values.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for structural characterization of this compound?

- Methodology : Use gas chromatography-mass spectrometry (GC-MS) for preliminary identification, as demonstrated in the analysis of Croton crassifolius volatile oil, where the compound was detected with a relative content calculated via area normalization . For stereochemical resolution, employ nuclear magnetic resonance (NMR) spectroscopy, particularly 2D NMR (e.g., COSY, NOESY), to distinguish cis/trans isomers, as shown in studies on structurally related methanonaphthalenones .

Q. How can environmental hazards associated with this compound be assessed?

- Methodology : Follow standardized ecotoxicity assays, such as the Daphnia magna (water flea) acute immobilization test (OECD 202). Evidence indicates an EC50 of 0.79 mg/L for a structurally similar derivative (Hexahydro-5,5-dimethyl-2-propyl-2H-2,4a-methanonaphthalen-1(5H)-one), suggesting moderate aquatic toxicity . Pair this with biodegradability testing (e.g., OECD 301) to evaluate persistence, as the compound is classified as "not easily degradable" .

Q. What synthetic routes are reported for methanonaphthalenone derivatives?

- Methodology : Leverage cycloaddition or terpene-based synthesis strategies. For example, related compounds like isolongifolanone (CAS 23787-90-8) are synthesized via acid-catalyzed cyclization of terpenoid precursors, with purity confirmed by GC using columns like DB-5 or HP-5 under programmed temperature conditions .

Advanced Research Questions

Q. How can conflicting toxicity data between structural analogs be resolved?

- Methodology : Perform comparative structure-activity relationship (SAR) studies. For instance, the EC50 value for the propyl-substituted analog (0.79 mg/L) differs from unsubstituted derivatives due to alkyl chain effects on hydrophobicity and membrane permeability. Use molecular docking or quantitative SAR (QSAR) models to predict bioactivity trends .

Q. What strategies mitigate challenges in isolating stereoisomers during synthesis?

- Methodology : Optimize chiral separation techniques, such as chiral stationary phase GC (e.g., β-cyclodextrin columns) or preparative HPLC. Studies on cis/trans-iso-longifolanone (CAS 23787-90-8) highlight the importance of temperature gradients and carrier gas flow rates (e.g., helium at 1.2 mL/min) for resolution .

Q. How does this compound interact with biological targets in antifungal studies?

- Methodology : Investigate via in vitro antifungal assays (e.g., microdilution against Candida spp.) and mechanistic studies. Related methanonaphthalenones disrupt fungal membrane integrity by interacting with ergosterol biosynthesis enzymes, as inferred from studies on isolongifolanone derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.